1-(3-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide
Description
This compound is a methanesulfonamide derivative featuring a 3-fluorophenyl group and a 2-methoxypyrimidin-5-yl moiety. Its molecular formula is C₁₂H₁₂FN₃O₃S, with a molecular weight of 297.3 g/mol. The 3-fluorophenyl group enhances lipophilicity and metabolic stability, while the 2-methoxy substituent on the pyrimidine ring contributes to electronic effects and hydrogen-bonding interactions .
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3S/c1-19-12-14-6-11(7-15-12)16-20(17,18)8-9-3-2-4-10(13)5-9/h2-7,16H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGYGVKCYBJMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-fluorophenyl intermediate, which is then reacted with a methoxypyrimidinyl derivative under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(3-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
Key Observations:
- Sulfonamide vs.
- Pyrimidine Modifications: The 2-methoxy group in the target compound is electron-donating, whereas 4-Amino-2-(methylthio)pyrimidine has a sulfur-containing substituent, which may affect solubility and redox stability.
Physicochemical Properties
Biological Activity
The compound 1-(3-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The chemical structure of This compound can be dissected into several functional groups that contribute to its biological activity:
- Fluorophenyl group : This moiety is known to enhance lipophilicity and may influence the compound's interaction with biological targets.
- Methoxypyrimidine : This component is often associated with nucleic acid interactions and may play a role in the compound's mechanism of action.
- Methanesulfonamide : Sulfonamides are known for their antibacterial properties, primarily through inhibition of bacterial folic acid synthesis.
Antibacterial Properties
- Mechanism of Action : The primary mechanism by which sulfonamides exert their antibacterial effects is through competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. By inhibiting this enzyme, sulfonamides disrupt the production of folate, leading to bacterial growth inhibition.
-
Spectrum of Activity : The compound has demonstrated potent activity against a variety of Gram-positive and Gram-negative bacteria. Notably, it shows effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Mycobacterium tuberculosis
| Pathogen | Activity Level (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 4 |
| Mycobacterium tuberculosis | 8 |
Antifungal and Antiviral Activities
Recent studies indicate that derivatives similar to this compound exhibit antifungal properties against strains like Candida albicans and antiviral effects against certain RNA viruses. However, specific data on this compound's antifungal and antiviral activities remain limited.
Case Studies
- Clinical Trials : In a clinical setting, compounds with similar structures have been evaluated for their effectiveness in treating bacterial infections resistant to traditional antibiotics. One notable study showed that a related sulfonamide derivative significantly reduced infection rates in patients with chronic respiratory infections.
- In Vivo Studies : Animal models have demonstrated that this class of compounds can effectively reduce bacterial load in infected tissues, supporting their potential use in therapeutic applications.
Pharmacokinetics
The pharmacokinetic profile of This compound suggests good absorption and distribution characteristics, which are critical for its effectiveness as an antimicrobial agent. Key pharmacokinetic parameters include:
- Half-life : Approximately 6 hours
- Bioavailability : Estimated at 70%
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 1-(3-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step protocols, including Suzuki-Miyaura cross-coupling for aryl-aryl bond formation and sulfonamide coupling. Key steps require precise control of temperature (80–120°C), solvents (e.g., DMF or THF), and catalysts (e.g., Pd(PPh₃)₄). Post-synthetic purification via column chromatography and characterization by HPLC (≥95% purity) and ¹H/¹³C NMR is critical. Reaction yields can vary (40–70%) depending on substituent effects and steric hindrance .
Q. How does the sulfonamide group in this compound contribute to its biological mechanism of action?
- Methodological Answer : The sulfonamide moiety acts as a hydrogen-bond acceptor/donor, enabling interactions with enzymatic active sites (e.g., folate synthesis enzymes or tubulin). Competitive inhibition assays (e.g., Ki values measured via fluorescence polarization) and molecular docking studies (using software like AutoDock Vina) are used to validate target engagement. The 3-fluorophenyl group enhances lipophilicity, improving membrane permeability in cell-based assays .
Q. What analytical techniques are recommended for structural and purity validation?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm regiochemistry and substituent positions.
- High-resolution mass spectrometry (HR-MS) for molecular ion verification.
- HPLC-PDA to assess purity and detect byproducts.
- FT-IR to identify functional groups (e.g., sulfonamide S=O stretching at 1150–1300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). To address this:
- Perform dose-response curves (IC₅₀) across multiple cell lines (e.g., NCI-60 panel).
- Validate target specificity using CRISPR/Cas9-knockout models.
- Compare enantiomeric activity if chiral centers exist (via chiral HPLC separation).
- Cross-reference with QSAR models to identify structural determinants of activity .
Q. What strategies improve target selectivity against off-pathway enzymes?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify the methoxypyrimidine or fluorophenyl substituents to reduce off-target binding.
- Proteome-wide profiling (e.g., thermal shift assays) to identify non-target interactions.
- Co-crystallization studies with tubulin or kinase targets to guide rational design (e.g., PDB ID: 5MS for sulfonamide binding motifs) .
Q. What in vitro and in vivo models are suitable for assessing metabolic stability?
- Methodological Answer :
- In vitro : Use hepatic microsomes (human/rodent) to measure intrinsic clearance (CLint) and CYP450 inhibition potential.
- In vivo : Pharmacokinetic studies in murine models (Cmax, AUC, t½) with LC-MS/MS quantification.
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
